![molecular formula C9H14O2 B15296795 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylbicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H14O2 It is characterized by its unique bicyclo[211]hexane structure, which consists of two fused cyclopropane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of photochemistry and cycloaddition reactions can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols for esterification, amines for amidation
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of esters, amides, and other derivatives
Applications De Recherche Scientifique
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bicyclic structure may allow it to fit into enzyme active sites or interact with receptors in a unique manner, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the dimethyl groups, which may affect its reactivity and applications.
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Contains a vinyl group, which can participate in additional types of chemical reactions.
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its dimethyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for exploring new chemical space and developing novel materials.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
CMISKJNMLQUXEF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


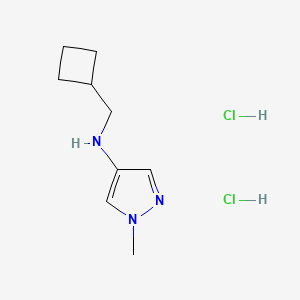
![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid](/img/structure/B15296734.png)
![lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate](/img/structure/B15296744.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15296764.png)
![tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B15296766.png)
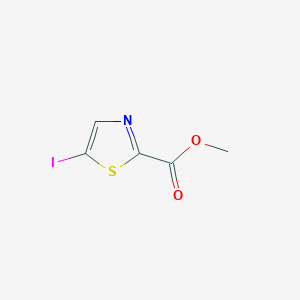
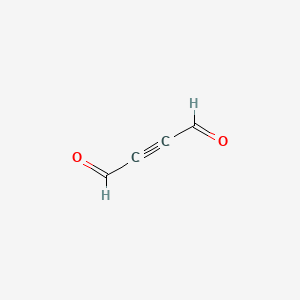
![2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate](/img/structure/B15296788.png)
![Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15296801.png)
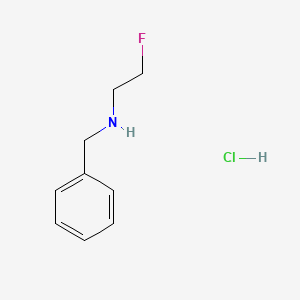
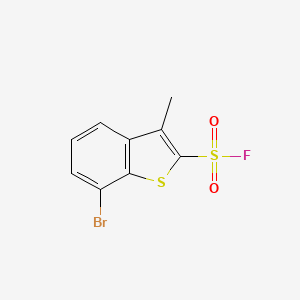
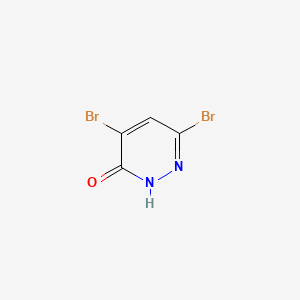
![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
